Cefmenoxime sodium

Description

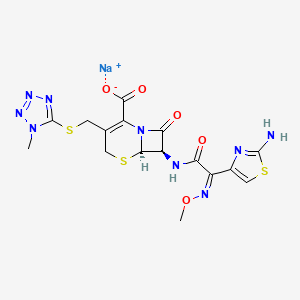

Structure

2D Structure

Properties

CAS No. |

65085-02-1 |

|---|---|

Molecular Formula |

C16H16N9NaO5S3 |

Molecular Weight |

533.5 g/mol |

IUPAC Name |

sodium (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C16H17N9O5S3.Na/c1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7;/h5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29);/q;+1/p-1/b21-8-;/t9-,13-;/m1./s1 |

InChI Key |

RXYOYKDBLLALFG-FAIYLGIWSA-M |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cefmenoxime Sodium: Chemical Structure, Properties, and Experimental Analysis

Cefmenoxime sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its analysis, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Cefmenoxime is a semi-synthetic beta-lactam antibiotic.[1] The structure features a 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group at the 7beta-position and a [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl group at the 3-position of the cephalosporin nucleus.[1][2]

Chemical Identifiers and Properties

The following table summarizes the key chemical identifiers and physicochemical properties of Cefmenoxime.

| Property | Value | Reference |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | [1] |

| CAS Number | 65085-01-0 | [1] |

| Molecular Formula | C₁₆H₁₇N₉O₅S₃ | [1][3] |

| Molecular Weight | 511.6 g/mol | [1] |

| Solubility | 0.446 g/L | [1] |

| LogP | -1.3 | [1] |

| pKa (Strongest Acidic) | 2.58 | [4] |

| pKa (Strongest Basic) | 9.84 | [4] |

| Appearance | Off-White to Pale Yellow Solid | [] |

Mechanism of Action

The bactericidal activity of cefmenoxime results from the inhibition of bacterial cell wall synthesis.[1][6] Like other β-lactam antibiotics, its primary target is the penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[7][8] By binding to and inactivating these proteins, cefmenoxime disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[7][8] Cefmenoxime is noted to be stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases, which contributes to its effectiveness against resistant bacterial strains.[1][7]

Experimental Protocols

This section details the methodologies for key experiments involving this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A reversed-phase HPLC method can be employed for the separation and quantification of cefmenoxime and its related impurities.[9] The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic modifier (e.g., acetonitrile).[9] The exact ratio should be optimized for optimal separation. For instance, a mobile phase of water-acetic acid-acetonitrile (85:1:15) has been reported.[9]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for cefmenoxime, often around 254 nm.

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a suitable solvent to achieve a known concentration. Filter the sample through a 0.45 µm filter before injection.

-

Data Analysis: The concentration of cefmenoxime is determined by comparing the peak area of the sample to that of a standard of known concentration.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antibiotic against a specific bacterial strain.[10][11]

Methodology:

-

Materials:

-

96-well microtiter plates.

-

Bacterial culture in the logarithmic growth phase.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth.[12]

-

This compound stock solution of known concentration.

-

-

Procedure:

-

Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of the this compound stock solution in the broth directly in the 96-well plate to achieve a range of concentrations.

-

Prepare Bacterial Inoculum: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of cefmenoxime that completely inhibits visible bacterial growth.[13]

-

Stability Studies

The stability of this compound in solution can be evaluated under various conditions to determine its shelf-life and appropriate storage conditions.

Methodology:

-

Preparation of Solutions: Prepare solutions of this compound in relevant media (e.g., water, dextrose 5% in water, 0.9% sodium chloride) at a known concentration.[14]

-

Storage Conditions: Store the solutions under different conditions, such as varying temperatures (e.g., refrigerated, room temperature, elevated temperature) and pH values.[15]

-

Sampling: At specified time intervals, withdraw samples from each storage condition.

-

Analysis: Analyze the samples using a stability-indicating HPLC method (as described in section 3.1) to determine the remaining concentration of cefmenoxime.

-

Data Evaluation: The degradation rate and shelf-life can be calculated from the concentration versus time data. A common threshold for stability is the time it takes for the concentration to decrease to 90% of its initial value.[14]

In Vitro Activity

The in vitro activity of cefmenoxime has been evaluated against a broad range of bacterial isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 90% of strains (MIC₉₀).

| Bacterial Group/Species | MIC₉₀ (µg/mL) | Reference |

| Enterobacteriaceae | 0.12 - 8 | [16] |

| Streptococcus pneumoniae | 0.015 | [16] |

| Streptococcus pyogenes | 0.06 | [16] |

| Staphylococcus aureus | 4 | [16] |

| Neisseria gonorrhoeae | 0.06 | [16] |

| Haemophilus influenzae | 0.06 | [16] |

| Pseudomonas aeruginosa | >16 (MIC₅₀) | [16] |

| Bacteroides fragilis | >16 (MIC₅₀) | [16] |

References

- 1. Cefmenoxime | C16H17N9O5S3 | CID 9570757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cefmenoxime hydrochloride | 75738-58-8 [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Cefminox Sodium Hydrate? [synapse.patsnap.com]

- 8. What is Cefmenoxime Hydrochloride used for? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ca.idexx.com [ca.idexx.com]

- 14. Stability of clindamycin phosphate and ceftizoxime sodium, cefoxitin sodium, cefamandole nafate, or cefazolin sodium in two intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stability of cefotaxime sodium as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cefmenoxime: in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefmenoxime Sodium: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of cefmenoxime sodium against a range of clinically relevant Gram-positive bacteria. Cefmenoxime is a third-generation cephalosporin antibiotic that exhibits a broad spectrum of activity.[1][2] Its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[3][4]

Data Presentation: In Vitro Susceptibility of Gram-Positive Bacteria to Cefmenoxime

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for cefmenoxime against various Gram-positive bacterial species. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a critical measure of antibiotic efficacy.[5] Data presented includes MIC50 and MIC90 values, which represent the concentrations required to inhibit 50% and 90% of the tested strains, respectively.

| Bacterial Species | Strain Information | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus | - | 1.0 | 2.0 - 4.0 | [1][6][7] |

| Staphylococcus epidermidis | - | 1.0 | 4.0 | [7] |

| Streptococcus pneumoniae | - | - | 0.015 | [1][6] |

| Streptococcus pyogenes | - | - | ≤0.008 - 0.06 | [1][6] |

| Streptococcus agalactiae | (Group B Streptococcus) | ≤0.12 | ≤0.12 | [7] |

| Enterococcus faecalis | (Group D Streptococci) | >32 | >32 | [7][8] |

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) for cefmenoxime is typically performed using standardized laboratory procedures such as broth microdilution or agar dilution methods. These methods are crucial for assessing the susceptibility of bacterial isolates to antimicrobial agents.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antibiotic.[9][10]

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in a liquid growth medium, typically Mueller-Hinton Broth (MHB), within the wells of a 96-well microtiter plate.[4][11]

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

-

Inoculation: Each well containing the serially diluted cefmenoxime is inoculated with the standardized bacterial suspension.[9] A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.[11]

-

Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.[11]

-

Interpretation of Results: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of cefmenoxime that completely inhibits the visible growth of the bacterium.[9]

Agar Dilution Method

The agar dilution method is another standard procedure for MIC determination and is considered a reference method.[10][13]

-

Preparation of Antibiotic-Containing Agar Plates: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a specific concentration of cefmenoxime. This is achieved by adding the appropriate volume of a stock antibiotic solution to molten agar before it solidifies.[12][13]

-

Inoculum Preparation: The bacterial inoculum is prepared to a concentration of approximately 1 x 10⁷ CFU/mL.

-

Inoculation: A standardized volume of the bacterial suspension (typically 1-2 µL) is spotted onto the surface of each agar plate, resulting in a final inoculum of approximately 1 x 10⁴ CFU per spot.[12] Multiple bacterial strains can be tested on a single plate. A growth control plate containing no antibiotic is also inoculated.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.[13]

-

Interpretation of Results: After incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is determined as the lowest concentration of cefmenoxime that prevents the growth of more than one colony or a faint haze.[12]

Visualizations

Experimental Workflow for MIC Determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action of Cefmenoxime

References

- 1. journals.asm.org [journals.asm.org]

- 2. Antimicrobial activity of cefmenoxime compared with those of other cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disk diffusion susceptibility testing and broth microdilution quality control guidelines for BMY-28100, a new orally administered cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. idexx.com [idexx.com]

- 6. Cefmenoxime: in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Cefmenoxime: clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. goldbio.com [goldbio.com]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Agar dilution - Wikipedia [en.wikipedia.org]

Cefmenoxime Sodium: An In-Depth Technical Guide to its Antibacterial Spectrum Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefmenoxime, a third-generation cephalosporin, exhibits potent bactericidal activity against a broad spectrum of Gram-negative bacteria. Its efficacy stems from its stability in the presence of many beta-lactamases and its high affinity for essential penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the antibacterial spectrum of cefmenoxime against clinically relevant Gram-negative pathogens, details the experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.

Data Presentation: In Vitro Susceptibility of Gram-Negative Bacteria to Cefmenoxime

The in vitro activity of cefmenoxime has been extensively evaluated against a variety of Gram-negative bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values, specifically the MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ≤0.03 - 0.12 | 0.06 - 0.25 |

| Klebsiella pneumoniae | 0.05 - 0.25 | 0.1 - 0.5 |

| Proteus mirabilis | ≤0.03 - 0.12 | ≤0.03 - 0.25 |

| Enterobacter cloacae | 0.25 - 2 | 4 - >32 |

| Serratia marcescens | 0.25 - 2 | 4 - 16 |

| Citrobacter freundii | 0.12 - 1 | 8 - >32 |

| Morganella morganii | ≤0.03 - 0.12 | 0.06 - 0.25 |

| Providencia stuartii | 0.12 - 0.5 | 1 - 8 |

| Haemophilus influenzae | ≤0.015 - 0.03 | 0.03 - 0.06 |

| Neisseria gonorrhoeae | ≤0.008 - 0.015 | ≤0.008 - 0.03 |

| Pseudomonas aeruginosa | 8 - 32 | >32 |

Note: MIC values can vary depending on the testing methodology, geographical location of isolates, and the presence of resistance mechanisms. The data presented is a synthesis from multiple studies.

Mechanism of Action

Cefmenoxime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[1] Peptidoglycan provides structural integrity to the bacterial cell, and its disruption leads to cell lysis and death. The primary targets of cefmenoxime are the penicillin-binding proteins (PBPs), which are enzymes essential for cross-linking the peptidoglycan chains.[1] Cefmenoxime has a high affinity for PBP-1A, PBP-1B, and PBP-3 of Escherichia coli.[2]

dot

Caption: Cefmenoxime's mechanism of action.

Experimental Protocols

The determination of the in vitro antibacterial activity of cefmenoxime is primarily achieved through standardized susceptibility testing methods. The most common protocols are broth microdilution and agar dilution, which are used to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of cefmenoxime in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of cefmenoxime that completely inhibits visible bacterial growth.

dot

Caption: Workflow for broth microdilution.

Agar Dilution Method

In the agar dilution method, varying concentrations of cefmenoxime are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of cefmenoxime that prevents the growth of the bacteria.

Resistance Mechanisms

Resistance to cefmenoxime in Gram-negative bacteria can emerge through several mechanisms:

-

Production of β-lactamases: These enzymes can hydrolyze the β-lactam ring of cefmenoxime, rendering it inactive. While cefmenoxime is stable against many common β-lactamases, certain extended-spectrum β-lactamases (ESBLs) and carbapenemases can confer resistance.[3][4]

-

Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of cefmenoxime to its target, thereby decreasing its efficacy.

-

Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can limit the entry of cefmenoxime into the periplasmic space where the PBPs are located.

-

Efflux Pumps: Active efflux pumps can transport cefmenoxime out of the bacterial cell, preventing it from reaching its target concentration.

dot

Caption: Resistance mechanisms to cefmenoxime.

Conclusion

Cefmenoxime sodium remains a potent antibiotic against a wide array of Gram-negative bacteria, particularly Enterobacteriaceae, Haemophilus influenzae, and Neisseria gonorrhoeae. Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis, provides a robust bactericidal effect. However, the emergence of resistance through mechanisms such as β-lactamase production and target site modification necessitates continuous surveillance and prudent use of this important therapeutic agent. The standardized protocols outlined in this guide are essential for the accurate assessment of its antibacterial spectrum and for monitoring trends in microbial susceptibility.

References

- 1. Cephalosporins, 3rd Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 2. Cefmenoxime (SCE-1365), a novel broad-spectrum cephalosporin: in vitro and in vivo antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Third-Generation Cephalosporins: A Comprehensive Guide to Usage, Mechanism of Action, and Considerations - DoveMed [prod.cluster.dovemed.com]

- 4. Third generation cephalosporins | PDF [slideshare.net]

In Vitro Pharmacodynamics and Pharmacokinetics of Cefmenoxime Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefmenoxime sodium is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria.[1] Its efficacy is rooted in its ability to inhibit bacterial cell wall synthesis, a mechanism it shares with other β-lactam antibiotics.[2][3] Cefmenoxime has demonstrated notable stability in the presence of various β-lactamases, enzymes that can inactivate many other cephalosporins.[4][5] This technical guide provides a comprehensive overview of the in vitro pharmacodynamics and pharmacokinetics of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing essential pathways and workflows.

Pharmacodynamics

The pharmacodynamics of an antimicrobial agent describe the relationship between drug concentration and its effect on a pathogen. For Cefmenoxime, the key pharmacodynamic parameter is the time that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) (%fT > MIC).

Mechanism of Action

The bactericidal activity of Cefmenoxime results from the inhibition of bacterial cell wall synthesis.[2][3] Like other β-lactam antibiotics, Cefmenoxime targets and binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2][3] Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to PBPs, Cefmenoxime inhibits their transpeptidase activity, which is crucial for the cross-linking of peptidoglycan chains.[6] This disruption of the cell wall structure leads to cell lysis and bacterial death.[2][6] In Escherichia coli, Cefmenoxime shows a marked affinity for PBP-3, followed by PBP-1A and PBP-1B.[7]

Mechanism of action of Cefmenoxime.

In Vitro Antibacterial Activity

Cefmenoxime exhibits potent in vitro activity against a broad range of bacterial pathogens. Its activity is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Activity of Cefmenoxime Against Various Bacterial Isolates

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Enterobacteriaceae | 1,234 | - | 0.12 - 8 | [8] |

| Streptococcus pneumoniae | - | - | 0.015 | [8] |

| Streptococcus pyogenes | - | - | 0.06 | [8] |

| Staphylococcus aureus | - | - | 4 | [8] |

| Neisseria gonorrhoeae | - | - | 0.06 | [8] |

| Haemophilus influenzae | - | - | 0.06 | [8] |

| Pseudomonas aeruginosa | - | 16 | >100 | [4][8] |

| Acinetobacter spp. | - | 16 | - | [8] |

| Bacteroides fragilis | - | 16 | >100 | [4][8] |

| Morganella morganii | - | - | 0.1 | [4] |

| Proteus vulgaris | - | - | 0.1 | [4] |

| Providencia spp. | - | - | 0.1 | [4] |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Pharmacokinetics

The in vitro pharmacokinetics of Cefmenoxime provide essential information for understanding its disposition and for designing effective dosing regimens.

Table 2: Summary of In Vitro Pharmacokinetic Parameters of Cefmenoxime

| Parameter | Value | Reference |

| Protein Binding | 50-70% | |

| Biological Half-life | ~1 hour | |

| Metabolism | Not appreciably metabolized |

Protein Binding

The extent of plasma protein binding influences the amount of free, active drug available to exert its antibacterial effect. Cefmenoxime is moderately bound to plasma proteins.[7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate in vitro assessment of antibiotics.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

The agar dilution method is a standard procedure for determining the MIC of an antibiotic against a panel of bacterial isolates.[9][10]

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.

-

Preparation of Agar Plates: Serial two-fold dilutions of the Cefmenoxime stock solution are incorporated into molten Mueller-Hinton agar at 45-50°C.[11] The agar is then poured into petri dishes and allowed to solidify. A control plate without any antibiotic is also prepared.

-

Inoculum Preparation: Bacterial isolates are grown overnight on a suitable agar medium. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[10] This suspension is further diluted to achieve a final inoculum of approximately 10^4 CFU per spot.[11]

-

Inoculation: A multipoint inoculator is used to spot the bacterial suspensions onto the surface of the antibiotic-containing and control agar plates.

-

Incubation: The plates are incubated at 35°C for 16-20 hours.[10]

-

MIC Determination: The MIC is recorded as the lowest concentration of Cefmenoxime that completely inhibits visible bacterial growth.[11]

MIC determination by agar dilution workflow.

Time-Kill Kinetic Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.[12][13][14]

-

Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).[15]

-

Exposure to Antibiotic: Cefmenoxime is added to the bacterial suspensions at various concentrations, typically multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.

-

Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[15]

-

Viable Cell Counting: The samples are serially diluted in sterile saline, and a specific volume is plated onto agar plates.

-

Incubation and Colony Counting: The plates are incubated, and the number of colony-forming units (CFU) is counted.

-

Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.[13]

In Vitro Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is a common method for determining the extent of drug binding to plasma proteins.[7][16][17]

-

Preparation of Dialysis Cells: A semi-permeable membrane separates two chambers of a dialysis cell.

-

Sample Preparation: One chamber is filled with human plasma containing a known concentration of Cefmenoxime. The other chamber is filled with a protein-free buffer solution.

-

Equilibration: The dialysis cells are incubated at 37°C with gentle agitation to allow for equilibrium to be reached between the free drug concentrations in both chambers.

-

Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

-

Drug Concentration Analysis: The concentration of Cefmenoxime in both samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[7]

-

Calculation of Protein Binding: The percentage of protein-bound drug is calculated based on the difference in drug concentrations between the plasma and buffer chambers.

Protein binding determination workflow.

Conclusion

This technical guide has provided a detailed overview of the in vitro pharmacodynamics and pharmacokinetics of this compound. The data presented underscores its potent and broad-spectrum antibacterial activity, particularly against Enterobacteriaceae. The outlined experimental protocols offer a framework for the consistent and accurate in vitro evaluation of this important cephalosporin. A thorough understanding of these in vitro properties is fundamental for guiding preclinical and clinical research, optimizing dosing strategies, and ultimately, ensuring the effective use of Cefmenoxime in treating bacterial infections.

References

- 1. Cefmenoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 4. In vitro activity and beta-lactamase stability of cefmenoxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Beta-lactamase stability and antibacterial activity of cefmenoxime (SCE-1365), a novel cephalosporin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resources.biomol.com [resources.biomol.com]

- 7. Effect of protein binding on cefmenoxime steady-state kinetics in critical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cefmenoxime: in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Clinical laboratory approach for estimating effective administrative dosage of cefmenoxime. Observation on the MICS and cefmenoxime disc susceptibility test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jrcm.tbzmed.ac.ir [jrcm.tbzmed.ac.ir]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Time-kill behavior against eight bacterial species and cytotoxicity of antibacterial monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. emerypharma.com [emerypharma.com]

- 14. DSpace [helda.helsinki.fi]

- 15. page-meeting.org [page-meeting.org]

- 16. enamine.net [enamine.net]

- 17. 2024.sci-hub.se [2024.sci-hub.se]

A Technical Guide to the Research Applications of Cefmenoxime Sodium (CAS 65085-01-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of Cefmenoxime sodium, a third-generation cephalosporin antibiotic. Cefmenoxime, identified by the CAS number 65085-01-0, is a potent antibacterial agent with a broad spectrum of activity against numerous Gram-positive and Gram-negative bacteria.[1][2][3] This document details its mechanism of action, summarizes its in vitro activity through quantitative data, outlines key experimental protocols for its evaluation, and provides visual representations of its mode of action and experimental workflows.

Core Concepts: Mechanism of Action

Cefmenoxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][4] Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[4][5] Peptidoglycan provides structural integrity to the bacterial cell wall.

The process involves the following key steps:

-

Binding to Penicillin-Binding Proteins (PBPs): Cefmenoxime has a high affinity for several PBPs, with a particularly marked affinity for PBP-3 and PBP-1 (1A and 1B) in Escherichia coli.[3][6]

-

Inhibition of Transpeptidation: By binding to the active site of these enzymes, Cefmenoxime blocks the transpeptidation reaction, which is crucial for cross-linking the peptide chains of the peptidoglycan backbone.

-

Cell Lysis: The inhibition of cell wall synthesis leads to a compromised and weakened cell wall. This, in conjunction with the activity of bacterial autolytic enzymes, results in cell lysis and bacterial death.

Cefmenoxime's structure, featuring a 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group at the 7β-position and a [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl group at the 3-position, confers stability against many β-lactamases, the enzymes produced by some bacteria to inactivate β-lactam antibiotics.[3][5]

In Vitro Antibacterial Activity

The in vitro potency of Cefmenoxime has been extensively evaluated against a wide array of bacterial isolates. The most common metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC90 values (the concentration required to inhibit 90% of isolates) for Cefmenoxime against various bacterial species as reported in the scientific literature.

Table 1: In Vitro Activity of Cefmenoxime against Enterobacteriaceae

| Bacterial Species | Number of Isolates | MIC | Reference(s) |

| Escherichia coli | - | ≤0.125 - 0.12 | [1][7] |

| Klebsiella pneumoniae | - | ≤0.125 | [1] |

| Enterobacter aerogenes | - | ≤0.125 | [8] |

| Enterobacter cloacae | - | ≤0.125 | [1] |

| Serratia marcescens | - | 6.25 | [8] |

| Proteus mirabilis | - | ≤0.125 | [1] |

| Citrobacter freundii | - | ≤0.125 | [1] |

| Enterobacteriaceae (general) | 1,234 | 0.12 - 8 | [7] |

Table 2: In Vitro Activity of Cefmenoxime against Other Clinically Relevant Bacteria

| Bacterial Species | Number of Isolates | MIC | Reference(s) |

| Staphylococcus aureus | - | 2.0 - 4.0 | [1][7] |

| Streptococcus pneumoniae | - | 0.015 | [7] |

| Streptococcus pyogenes | - | ≤0.008 - 0.06 | [1][7] |

| Haemophilus influenzae | - | ≤0.03 - 0.06 | [1][7] |

| Neisseria gonorrhoeae | - | ≤0.03 - 0.06 | [1][7] |

| Pseudomonas aeruginosa | - | 32 | [1] |

| Bacteroides fragilis group | - | 32 | [1] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of Cefmenoxime that inhibits the visible growth of a specific bacterial isolate.

Materials:

-

This compound powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolate in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or nephelometer

Methodology:

-

Preparation of Cefmenoxime Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or buffer) at a concentration of 1280 µg/mL.

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

-

Within 15 minutes of preparation, dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate row.

-

Add 200 µL of the Cefmenoxime stock solution (1280 µg/mL) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will create a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

-

Well 11 serves as a positive control (inoculum without antibiotic), and well 12 serves as a negative control (broth only).

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the negative control), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Cefmenoxime at which there is no visible growth (clear well).

Penicillin-Binding Protein (PBP) Competition Assay

This protocol is a generalized method to assess the binding affinity of Cefmenoxime to bacterial PBPs.

Objective: To determine the ability of Cefmenoxime to compete with a labeled β-lactam (e.g., fluorescent penicillin) for binding to bacterial PBPs.

Materials:

-

This compound

-

Bacterial cell culture (e.g., E. coli)

-

Lysis buffer (e.g., Tris-HCl with lysozyme and DNase)

-

Ultracentrifuge

-

Fluorescently labeled penicillin (e.g., Bocillin FL)

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment

-

Fluorescence gel scanner

Methodology:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial culture to mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and incubate to allow for cell wall degradation.

-

Lyse the cells by sonication or French press.

-

Perform a low-speed centrifugation to remove intact cells and debris.

-

Collect the supernatant and perform ultracentrifugation to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a suitable buffer.

-

-

Competition Binding:

-

Aliquots of the membrane preparation are pre-incubated with varying concentrations of Cefmenoxime for a specific time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).

-

A control sample without Cefmenoxime is also prepared.

-

-

Labeling with Fluorescent Penicillin:

-

Add a fixed concentration of fluorescently labeled penicillin to each aliquot and incubate for a further period (e.g., 10 minutes) to allow binding to the available PBPs.

-

-

SDS-PAGE and Visualization:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the PBPs by scanning the gel with a fluorescence scanner.

-

-

Analysis: The intensity of the fluorescent bands corresponding to the PBPs will decrease with increasing concentrations of Cefmenoxime, as it competes with the fluorescent probe for binding. The concentration of Cefmenoxime that causes a 50% reduction in the fluorescence intensity (IC

50) can be determined for each PBP.

In Vivo Research Applications

In vivo studies in animal models are crucial for evaluating the therapeutic potential of antibiotics. Cefmenoxime has demonstrated efficacy in various infection models.

Common In Vivo Models:

-

Systemic Infection Models: Mice are infected intraperitoneally with a lethal dose of bacteria, and the protective effect of Cefmenoxime administered at various doses is evaluated by monitoring survival rates.[6]

-

Localized Infection Models:

-

Respiratory Tract Infections: Models using, for example, Klebsiella pneumoniae in mice are used to assess the efficacy of Cefmenoxime in treating pneumonia.[6]

-

Urinary Tract Infections: The effectiveness of Cefmenoxime in treating UTIs can be studied in models using bacteria like Proteus mirabilis.[6]

-

Endocarditis Models: Rabbit models of experimental E. coli endocarditis have been used to compare the in vivo efficacy of Cefmenoxime with other cephalosporins, correlating outcomes with pharmacokinetic properties.[9]

-

Key Parameters Measured in In Vivo Studies:

-

ED

50(Effective Dose 50%): The dose of the antibiotic that protects 50% of the infected animals. -

Bacterial Load in Tissues: Quantification of bacteria in target organs (e.g., lungs, kidneys, heart valves) to assess the clearing effect of the antibiotic.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters: Analysis of drug concentration over time in serum and tissues to correlate exposure with efficacy.

Conclusion

This compound is a well-characterized third-generation cephalosporin with potent in vitro activity against a broad range of clinically significant bacteria. Its mechanism of action, through the inhibition of bacterial cell wall synthesis via binding to PBPs, is well-established. The provided experimental protocols for MIC determination and PBP binding assays serve as a foundation for further research into its antibacterial properties. The extensive quantitative data on its in vitro activity and its proven efficacy in various in vivo infection models underscore its importance as a research tool and a therapeutic agent. For researchers and drug development professionals, Cefmenoxime remains a relevant compound for comparative studies, mechanism of action investigations, and as a reference standard in the development of new antimicrobial agents.

References

- 1. Cefmenoxime (SCE-1365), a new Cephalosporin: In Vitro Activity, Comparison with Other Antimicrobial Agents, Beta-Lactamase Stability, and Disk Diffusion Testing with Tentative Interpretive Criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ihma.com [ihma.com]

- 3. Cefmenoxime (SCE-1365), a novel broad-spectrum cephalosporin: in vitro and in vivo antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of Revised Broad-Spectrum Cephalosporin Clinical and Laboratory Standards Institute Breakpoints on Susceptibility in Enterobacteriaceae Producing AmpC β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Cefmenoxime: in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Clinical laboratory approach for estimating effective administrative dosage of cefmenoxime. Observation on the MICS and cefmenoxime disc susceptibility test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cefmenoxime. Clinical, bacteriologic, and pharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefmenoxime sodium role as a third-generation cephalosporin antibiotic

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cefmenoxime sodium is a parenteral third-generation cephalosporin antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its bactericidal action is mediated through the inhibition of bacterial cell wall synthesis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, antimicrobial spectrum, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols relevant to its preclinical and clinical evaluation.

Introduction

Cefmenoxime is a semi-synthetic cephalosporin characterized by a 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino group at the 7-beta position and a [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl group at the 3-position.[1] As a third-generation cephalosporin, it exhibits enhanced stability against many beta-lactamase enzymes produced by Gram-negative bacteria, which contributes to its broad spectrum of activity.[2] This class of antibiotics is noted for its potent activity against Enterobacteriaceae.[3] Cefmenoxime is typically used in the treatment of various infections, including those of the respiratory tract, urinary tract, and skin, as well as gynecologic and obstetric infections.[4]

Mechanism of Action

The bactericidal activity of cefmenoxime results from the inhibition of bacterial cell wall synthesis.[4] This process is achieved through its high affinity for penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis.[5] By binding to and inactivating these proteins, cefmenoxime prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[5][6]

Signaling Pathway: Bacterial Cell Wall Synthesis and Inhibition by Cefmenoxime

The following diagram illustrates the key steps in the biosynthesis of peptidoglycan and the point of inhibition by cefmenoxime.

Antimicrobial Spectrum

Cefmenoxime demonstrates a broad spectrum of in vitro activity against a variety of Gram-positive and Gram-negative bacteria. It is particularly potent against Enterobacteriaceae.

Table 1: In Vitro Activity of Cefmenoxime Against Various Bacterial Isolates

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Streptococcus pneumoniae | - | - | 0.015 | [2] |

| Streptococcus pyogenes | - | - | 0.06 | [2] |

| Staphylococcus aureus | - | - | 4 | [2] |

| Haemophilus influenzae | - | - | 0.06 | [2] |

| Neisseria gonorrhoeae | - | - | 0.06 | [2] |

| Enterobacteriaceae | 1,234 | - | 0.12 - 8 | [2] |

| Escherichia coli | 333 | - | 0.024 - 3.13 | [7] |

| Klebsiella pneumoniae | 333 | - | 0.024 - 3.13 | [7] |

| Proteus mirabilis | 333 | - | 0.024 - 3.13 | [7] |

| Serratia marcescens | 333 | - | 6.25 | [7] |

| Pseudomonas aeruginosa | - | 16 | >100 | [2][7] |

| Bacteroides fragilis | - | 16 | - | [2] |

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Pharmacokinetics and Pharmacodynamics

Cefmenoxime is administered parenterally, either intravenously or intramuscularly, as it is not absorbed from the gastrointestinal tract.

Table 2: Pharmacokinetic Parameters of Cefmenoxime in Healthy Adults

| Parameter | Value | Route of Administration | Reference |

| Bioavailability | ~100% | Intramuscular | [8] |

| Elimination Half-life (t½) | ~1 hour | Intravenous/Intramuscular | [8] |

| Protein Binding | 50-70% | - | [8] |

| Volume of Distribution (Vd) | 0.270 ± 0.075 L/kg | Intravenous | |

| Plasma Clearance | ~254 mL/min | Intravenous/Intramuscular | |

| Metabolism | Negligible | - | [8] |

| Primary Route of Excretion | Renal (unchanged) | - | [8] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10]

Objective: To determine the lowest concentration of cefmenoxime that inhibits the visible growth of a bacterial isolate.

Materials:

-

This compound analytical standard

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

-

Spectrophotometer

Methodology:

-

Preparation of Cefmenoxime Stock Solution: Prepare a stock solution of cefmenoxime in a suitable solvent and dilute it in CAMHB to the desired starting concentration.

-

Serial Dilutions: Perform serial twofold dilutions of cefmenoxime in the microtiter plate wells containing CAMHB to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of cefmenoxime at which there is no visible growth (turbidity) of the bacteria.

Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of cefmenoxime over time.

Materials:

-

This compound

-

Log-phase bacterial culture

-

CAMHB

-

Shaking incubator

-

Sterile tubes and pipettes

-

Agar plates for colony counting

-

Normal saline for dilutions

Methodology:

-

Inoculum Preparation: Grow a bacterial culture to the early to mid-logarithmic phase of growth. Dilute the culture in fresh CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Exposure to Cefmenoxime: Add cefmenoxime to the bacterial culture at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without any antibiotic.

-

Incubation and Sampling: Incubate the cultures in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

-

Viable Cell Counting: Perform serial tenfold dilutions of the collected samples in sterile saline. Plate the dilutions onto appropriate agar plates.

-

Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each cefmenoxime concentration and the growth control. A ≥3-log₁₀ reduction in CFU/mL is generally considered bactericidal activity.[11]

In Vivo Efficacy in a Murine Infection Model

Objective: To evaluate the therapeutic efficacy of cefmenoxime in a relevant animal model of infection.

Model: A common model is the murine thigh infection model or a systemic infection model. The following is a generalized protocol for a systemic infection model.

Materials:

-

Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

-

Bacterial strain of interest

-

This compound for injection

-

Sterile saline or appropriate vehicle

-

Syringes and needles for injection and blood collection

-

Equipment for euthanasia and tissue homogenization

Methodology:

-

Infection: Induce a systemic infection in mice by intraperitoneal or intravenous injection of a standardized bacterial inoculum. The inoculum size should be predetermined to cause a non-lethal or lethal infection depending on the study endpoint.

-

Treatment: At a specified time post-infection (e.g., 1 or 2 hours), administer cefmenoxime to different groups of mice at various dosages. Treatment can be a single dose or multiple doses over a defined period. A control group should receive the vehicle only.

-

Monitoring: Monitor the mice for clinical signs of illness and mortality over a set period (e.g., 7 days).

-

Bacterial Load Determination: At selected time points, euthanize subsets of mice from each group. Collect blood and/or target organs (e.g., spleen, liver). Homogenize the organs and perform serial dilutions for quantitative bacterial culture to determine the CFU/gram of tissue or CFU/mL of blood.

-

Data Analysis: Compare the survival rates and bacterial loads in the cefmenoxime-treated groups to the control group to determine the efficacy of the antibiotic.

Clinical Applications

Clinical studies have demonstrated the efficacy of cefmenoxime in treating a variety of infections. For instance, in pediatric patients, cefmenoxime has shown satisfactory clinical response in infections such as urinary tract infections, wound infections, and osteomyelitis.[3] In adults, it has been effective in treating skin and soft tissue infections, pulmonary infections, urinary tract infections, and septicemia.[8] Cefmenoxime has also been successfully used in the treatment of gynecologic and obstetric infections caused by susceptible aerobic and anaerobic bacteria.[12]

Conclusion

This compound remains a significant third-generation cephalosporin with a well-established mechanism of action and a broad spectrum of antibacterial activity. Its pharmacokinetic profile allows for effective parenteral administration in a clinical setting. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of its antimicrobial properties. For researchers and drug development professionals, cefmenoxime serves as an important reference compound in the study of cephalosporin antibiotics and the development of new antimicrobial agents.

References

- 1. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefmenoxime: in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [soar.suny.edu]

- 4. Enhancing antibiotic therapy through comprehensive pharmacokinetic/pharmacodynamic principles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. [Clinical laboratory approach for estimating effective administrative dosage of cefmenoxime. Observation on the MICS and cefmenoxime disc susceptibility test] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cefmenoxime. Clinical, bacteriologic, and pharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. emerypharma.com [emerypharma.com]

- 12. Cefmenoxime therapy for gynecologic and obstetric infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Cefmenoxime Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefmenoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] The determination of its Minimum Inhibitory Concentration (MIC) is crucial for assessing its efficacy against specific bacterial isolates, monitoring for the development of resistance, and in the research and development of new antimicrobial agents. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2]

This document provides detailed protocols for determining the MIC of Cefmenoxime sodium using the broth microdilution and agar dilution methods, aligned with general principles from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Important Note on Interpretive Criteria: Cefmenoxime is an older antibiotic and is not included in the current versions of the CLSI M100 document or the EUCAST breakpoint tables.[3][4] Therefore, official, up-to-date interpretive breakpoints for categorizing isolates as Susceptible (S), Intermediate (I), or Resistant (R) are not available from these organizations. The interpretive criteria provided in this document are based on historical data and should be used for research purposes with the understanding that they do not reflect current clinical breakpoints.

Data Presentation: Cefmenoxime MIC Values

The following table summarizes historical MIC data for Cefmenoxime against various bacterial species. This data is intended for informational and comparative purposes in a research context.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Enterobacteriaceae | — | 0.12 - 8 |

| Staphylococcus aureus | — | 4 |

| Streptococcus pneumoniae | — | 0.015 |

| Streptococcus pyogenes | — | 0.06 |

| Haemophilus influenzae | — | 0.06 |

| Neisseria gonorrhoeae | — | 0.06 |

| Pseudomonas aeruginosa | 16 | — |

| Acinetobacter species | 16 | — |

| Bacteroides fragilis | 16 | — |

Data sourced from historical studies and may not reflect current resistance patterns.[2]

Quality Control (QC)

As Cefmenoxime is not listed in current CLSI or EUCAST QC tables, specific MIC ranges for standard QC strains are not officially established. Laboratories should establish their own internal QC ranges based on historical data and by testing a statistically significant number of replicates. The following ATCC® strains are recommended for quality control in antimicrobial susceptibility testing:

-

Escherichia coli ATCC® 25922™

-

Staphylococcus aureus ATCC® 29213™

-

Pseudomonas aeruginosa ATCC® 27853™

Experimental Protocols

The following are detailed protocols for the broth microdilution and agar dilution methods for determining the MIC of this compound.

Protocol 1: Broth Microdilution Method

This method determines the MIC in a liquid medium using 96-well microtiter plates.

Materials:

-

This compound reference powder

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Sterile polypropylene tubes

-

Micropipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

Plate reader or manual reading mirror

Procedure:

-

Preparation of Cefmenoxime Stock Solution:

-

Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile distilled water).

-

Further dilutions are made from this stock solution.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the Cefmenoxime stock solution (1280 µg/mL) to the first well of each row to be tested, resulting in a total volume of 200 µL.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

-

The eleventh well in each row serves as the growth control (no antibiotic).

-

The twelfth well serves as the sterility control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation and Incubation:

-

Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁴ CFU/mL.

-

Seal the plates or place them in a humidified container to prevent evaporation.

-

Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, examine the plates for visible bacterial growth (turbidity). The MIC is the lowest concentration of Cefmenoxime that completely inhibits visible growth.

-

Protocol 2: Agar Dilution Method

This method involves incorporating varying concentrations of Cefmenoxime into an agar medium.

Materials:

-

This compound reference powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Sterile tubes and pipettes

-

Inoculum replicating device (optional)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Cefmenoxime Stock Solution:

-

Prepare a stock solution as described in the broth microdilution protocol.

-

-

Preparation of Agar Plates:

-

Prepare molten MHA and cool to 45-50°C in a water bath.

-

Prepare a series of Cefmenoxime dilutions at 10 times the final desired concentrations.

-

Add 2 mL of each Cefmenoxime dilution to 18 mL of molten MHA to create plates with the desired final concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

-

Pour the agar into sterile petri dishes, allow them to solidify, and dry the surface.

-

A growth control plate containing no antibiotic should also be prepared.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

-

-

Inoculation and Incubation:

-

Spot-inoculate the prepared agar plates with the bacterial suspension. An inoculum replicating device can be used to test multiple isolates simultaneously.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate at 35°C ± 2°C for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of Cefmenoxime that completely inhibits bacterial growth, disregarding a single colony or a faint haze.

-

Visualizations

Experimental Workflow for Broth Microdilution MIC

Caption: Workflow for MIC determination using broth microdilution.

Logical Relationship for MIC Interpretation (Based on Historical Data)

Caption: Interpretation of Cefmenoxime MIC results based on historical data.

References

- 1. Cefmenoxime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefmenoxime: in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 4. EUCAST: Clinical Breakpoint Tables [eucast.org]

Application Notes and Protocols for In Vivo Animal Infection Models for Testing Cefmenoxime Sodium Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefmenoxime sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Preclinical evaluation of its efficacy is crucial for determining its potential clinical utility. In vivo animal infection models are indispensable tools in this process, providing a platform to assess the antimicrobial activity of this compound in a physiological setting. This document provides detailed application notes and protocols for three commonly used murine infection models: the systemic infection model, the neutropenic thigh infection model, and the pneumonia model. These models are instrumental in determining key pharmacodynamic parameters, such as the effective dose (ED50), and in evaluating the therapeutic potential of this compound against various bacterial pathogens.

Data Presentation

The efficacy of this compound has been evaluated in various murine infection models. The following tables summarize the quantitative data on its in vivo activity.

Table 1: Protective Effect of Cefmenoxime (Subcutaneous Administration) in Systemic Mouse Infection Model

| Challenge Organism | Strain | Inoculum Size (CFU/mouse) | ED50 (mg/kg) |

| Staphylococcus aureus | Smith | 1.0 x 10⁶ | 1.8 |

| Streptococcus pyogenes | C-203 | 1.0 x 10³ | 0.03 |

| Streptococcus pneumoniae | Type I | 1.0 x 10³ | 0.24 |

| Escherichia coli | O-111 | 2.0 x 10⁴ | 0.13 |

| Klebsiella pneumoniae | DT-S | 2.0 x 10⁴ | 0.13 |

| Proteus mirabilis | PR-4 | 5.0 x 10⁴ | 0.28 |

| Proteus vulgaris | GN-76 | 2.0 x 10⁴ | 0.19 |

| Serratia marcescens | T-55 | 5.0 x 10⁴ | 1.1 |

| Enterobacter cloacae | 22 | 1.0 x 10⁵ | 0.95 |

| Pseudomonas aeruginosa | 11 | 2.0 x 10³ | >100 |

ED50 (Effective Dose 50) is the dose required to protect 50% of the infected mice from death.

Experimental Protocols

Detailed methodologies for the key in vivo infection models are provided below. These protocols can be adapted for testing the efficacy of this compound against specific bacterial pathogens.

Systemic Infection (Sepsis) Model

This model is used to evaluate the efficacy of an antibiotic in treating a generalized, systemic infection that can lead to sepsis.

Protocol:

-

Animal Model: Use specific-pathogen-free (SPF) male ddY mice, 4 weeks old, weighing 18 to 22 g.

-

Bacterial Strains: Employ a range of clinically relevant Gram-positive and Gram-negative bacteria as listed in Table 1.

-

Inoculum Preparation:

-

Culture the bacterial strains in a suitable broth medium (e.g., Tryptic Soy Broth) overnight at 37°C.

-

For Streptococcus species, use brain heart infusion broth.

-

Suspend the cultured bacteria in fresh broth or 4% (wt/vol) mucin in saline to achieve the desired inoculum concentration (refer to Table 1).

-

-

Infection Procedure:

-

Administer 0.5 ml of the bacterial suspension intraperitoneally (i.p.) to each mouse.

-

-

This compound Administration:

-

Prepare a stock solution of this compound in sterile saline.

-

Administer the antibiotic subcutaneously (s.c.) at graded doses immediately after the bacterial challenge.

-

-

Endpoint Evaluation:

-

Observe the mice for 7 days post-infection.

-

Record the number of surviving mice in each treatment group.

-

Calculate the ED50 value using a standard statistical method (e.g., probit analysis).

-

Neutropenic Thigh Infection Model

This model is particularly useful for studying the pharmacodynamics of antibiotics in the absence of a significant host immune response, mimicking infections in immunocompromised patients.[2][3]

Protocol:

-

Animal Model: Use female ICR (CD-1) mice, 5 to 6 weeks old.[4]

-

Induction of Neutropenia:

-

Bacterial Strain: Staphylococcus aureus is a common pathogen used in this model.[5]

-

Inoculum Preparation:

-

Grow S. aureus in a suitable broth to the mid-logarithmic phase.

-

Wash and resuspend the bacteria in sterile saline to a concentration of approximately 10⁷ CFU/ml.

-

-

Infection Procedure:

-

Two hours before initiating antibiotic therapy, inject 0.1 ml of the bacterial suspension into the thigh muscle of each mouse.[2]

-

-

This compound Administration:

-

Administer this compound subcutaneously (s.c.) or intravenously (i.v.) at various doses and dosing intervals.

-

-

Endpoint Evaluation:

-

At 24 hours post-treatment, euthanize the mice.

-

Aseptically remove the thigh muscle and homogenize it in a known volume of sterile saline.

-

Perform serial dilutions of the homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar) to determine the number of colony-forming units (CFU) per thigh.

-

The efficacy is determined by the reduction in bacterial load (log10 CFU/thigh) compared to untreated control animals.

-

Murine Pneumonia Model

This model is designed to assess the efficacy of antibiotics in treating respiratory tract infections.

Protocol:

-

Animal Model: Specific-pathogen-free male ICR mice, 5 weeks old, weighing 22 to 25 g.

-

Bacterial Strain: Klebsiella pneumoniae is a frequently used pathogen for inducing experimental pneumonia.[6][7]

-

Inoculum Preparation:

-

Culture K. pneumoniae in a suitable broth to the logarithmic phase.

-

Wash and resuspend the bacteria in sterile saline to the desired concentration.

-

-

Infection Procedure:

-

Anesthetize the mice.

-

Induce infection by intranasal or intratracheal instillation of the bacterial suspension. The inoculum volume is typically 30-50 µl.

-

-

This compound Administration:

-

Administer this compound subcutaneously (s.c.) at various doses, starting at a defined time point post-infection (e.g., 18 hours).

-

-

Endpoint Evaluation:

-

Bacterial Load: At specific time points post-treatment, euthanize the mice, aseptically remove the lungs, and homogenize them. Determine the bacterial count (CFU/lung) by plating serial dilutions.[8]

-

Survival Rate: Monitor the survival of the mice over a period of 7 to 14 days.

-

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the Systemic Infection Model.

Caption: Workflow for the Neutropenic Thigh Infection Model.

Caption: Workflow for the Murine Pneumonia Model.

Signaling Pathway Diagram

Caption: Mechanism of Action of Cefmenoxime.

References

- 1. Cefmenoxime (SCE-1365), a novel broad-spectrum cephalosporin: in vitro and in vivo antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics of Cefquinome in a Neutropenic Mouse Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 4. noblelifesci.com [noblelifesci.com]

- 5. imquestbio.com [imquestbio.com]

- 6. Application of mathematical model to experimental chemotherapy of fatal murine pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of mathematical model to experimental chemotherapy of fatal murine pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of mathematical model to multiple-dose experimental chemotherapy for fatal murine pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

Application of Cefmenoxime Sodium in the Treatment of Experimental Endocarditis

Application Notes and Protocols for Researchers

Introduction: Cefmenoxime sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Its utility in treating severe infections such as endocarditis has been explored in several preclinical experimental models. These studies provide valuable insights into its efficacy, optimal dosing regimens, and comparative performance against other antimicrobial agents. This document summarizes key findings and detailed experimental protocols from studies investigating the application of this compound in treating experimental endocarditis, intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: In Vitro Activity of Cefmenoxime and Comparator Antibiotics

| Organism | Antibiotic | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Escherichia coli | Cefmenoxime | 0.125[1] |

| Cefotiam | 0.5[1] | |

| Ceftriaxone | 0.06[1] |

Table 2: Efficacy of Cefmenoxime in Experimental Staphylococcus aureus Endocarditis in Rabbits

| Treatment Group | Dosage | Duration | Aortic Valve Sterilization Rate | Bacterial Count in Vegetations (CFU/g) |

| Cefmenoxime | 60 mg/kg IM, twice daily | 2 weeks | 73% (11/15)[2] | Not specified |

| Cefotaxime | 60 mg/kg IM, twice daily | 2 weeks | 69% (9/13)[2] | Not specified |

| Latamoxef | 60 mg/kg IM, twice daily | 2 weeks | 85% (11/13)[2] | Not specified |

| Nafcillin | 60 mg/kg IM, twice daily | 2 weeks | 80% (12/15)[2] | Not specified |

| Control (untreated) | - | - | 0% (0/9) | 2.4 x 10⁹[2] |

Table 3: Efficacy of Cefmenoxime in Experimental Escherichia coli Endocarditis in Rabbits

| Treatment Group | Dosage | Duration | Bacterial Titer in Vegetations (log10 CFU/g) |

| Cefmenoxime | 15 mg/kg, twice a day | 4 days | 4.82 ± 3.2[1] |

| Cefmenoxime | 30 mg/kg, once a day | 4 days | Ineffective (regrowth)[1] |

| Ceftriaxone | 15 mg/kg, twice a day | 4 days | 3.08 ± 1.1[1] |

| Cefotiam | Not specified | 4 days | 7.56 ± 1[1] |

Table 4: Pharmacokinetic Parameters of Cefmenoxime and Comparator Cephalosporins in Rabbits

| Antibiotic | Elimination Half-life in Serum (hours) |

| Cefmenoxime | 1.3 ± 0.4[1] |

| Cefotiam | 1.4 ± 0.25[1] |

| Ceftriaxone | 2.8 ± 0.45[1] |

Experimental Protocols

Rabbit Model of Aortic Valve Endocarditis

This protocol details the induction of experimental endocarditis in rabbits, a commonly used model to evaluate antibiotic efficacy.

Materials:

-

New Zealand white male rabbits

-

Polyethylene catheter

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Anesthetic agent

-

Sterile surgical instruments

Procedure:

-

Anesthetize the rabbit.

-

Surgically expose the right carotid artery.

-

Insert a polyethylene catheter into the carotid artery and advance it into the left ventricle to induce trauma to the aortic valve, which predisposes the site to bacterial colonization.

-

The catheter is left in place for a specified duration to allow for the formation of nonbacterial thrombotic endocarditis.

-

After the specified duration, the catheter is removed.

-

24 hours after catheter placement, intravenously inoculate the rabbit with a prepared suspension of the bacterial strain to induce infection of the damaged aortic valve.

Antibiotic Treatment Regimen

This section outlines the administration of this compound and comparator antibiotics in the experimental rabbit model.

Materials:

-

This compound

-

Comparator antibiotics (e.g., nafcillin, cefotaxime, ceftriaxone)

-

Sterile saline for reconstitution

-

Syringes and needles for intramuscular injection

Procedure:

-

24 hours after bacterial inoculation, begin antibiotic treatment.

-

Randomly assign the infected rabbits to different treatment groups, including a control group that receives no antibiotics.

-

Prepare the antibiotic solutions according to the required dosage. For example, for a 60 mg/kg dose, reconstitute the antibiotic powder in sterile saline to the appropriate concentration.

-

Administer the antibiotics intramuscularly. The frequency of administration will depend on the specific study design (e.g., twice daily for two weeks).

-

Continue the treatment for the predetermined duration (e.g., 4 days or 2 weeks).

Evaluation of Therapeutic Efficacy

This protocol describes the methods used to assess the effectiveness of the antibiotic treatment.

Procedure:

-

At the end of the treatment period, euthanize the rabbits.

-

Aseptically remove the heart and inspect the aortic valve for the presence of vegetations.

-

Excise the vegetations, weigh them, and homogenize them in a sterile buffer.

-

Perform quantitative bacterial cultures by plating serial dilutions of the homogenate onto appropriate agar plates.

-

Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load in the vegetations, typically expressed as log10 CFU per gram of vegetation.

-

Aortic valve sterilization is defined as the absence of bacterial growth from the cultured vegetations.

Visualizations

Caption: Workflow for the induction and treatment of experimental endocarditis.

Caption: Logical relationship of comparative efficacy evaluation in experimental endocarditis.

References

- 1. Comparative efficacy of cefotiam, cefmenoxime, and ceftriaxone in experimental endocarditis and correlation with pharmacokinetics and in vitro efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Newer beta-lactam antibiotics in the treatment of experimental Staphylococcus aureus endocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Cefmenoxime Sodium in Anaerobic Bacteria Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefmenoxime sodium is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Its application in the study of anaerobic bacteria is of significant interest due to the increasing prevalence of anaerobic infections and the evolving landscape of antimicrobial resistance. These application notes provide a comprehensive overview of the use of this compound for in vitro studies of anaerobic bacteria, including its mechanism of action, susceptibility data, and detailed experimental protocols.

Mechanism of Action